6-Amino-5,6,7,8-tetrahydroquinazoline hydrochloride
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Overview
Description
5,6,7,8-Tetrahydroquinazolin-6-amine hydrochloride is a chemical compound that belongs to the class of tetrahydroquinazolines. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroquinazolin-6-amine hydrochloride typically involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. This reaction occurs under mild conditions and is characterized by excellent yields . The process is straightforward and involves the following steps:
- Preparation of α-aminoamidine.
- Reaction with bis-benzylidene cyclohexanones.
- Formation of the tetrahydroquinazoline ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of protecting groups at the C2-tert-butyl moiety of the quinazoline ring can be easily cleaved, allowing further functionalization .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroquinazolin-6-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinazoline ring.
Substitution: Substitution reactions can introduce different substituents to the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5,6,7,8-Tetrahydroquinazolin-6-amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential antitubercular and antidiabetic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroquinazolin-6-amine hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as dihydrofolate reductase and pantothenate kinase, which are essential for the survival of Mycobacterium tuberculosis . The compound binds to the active sites of these enzymes, preventing their normal function and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine
- 1-(7,7-Dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carbohydrazide
Uniqueness
5,6,7,8-Tetrahydroquinazolin-6-amine hydrochloride is unique due to its specific structural features and biological activities. Its ability to inhibit multiple enzymes involved in critical biological pathways makes it a promising candidate for therapeutic development .
Properties
Molecular Formula |
C8H12ClN3 |
---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
5,6,7,8-tetrahydroquinazolin-6-amine;hydrochloride |
InChI |
InChI=1S/C8H11N3.ClH/c9-7-1-2-8-6(3-7)4-10-5-11-8;/h4-5,7H,1-3,9H2;1H |
InChI Key |
INOMPUMFSHGYPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC=NC=C2CC1N.Cl |
Origin of Product |
United States |
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